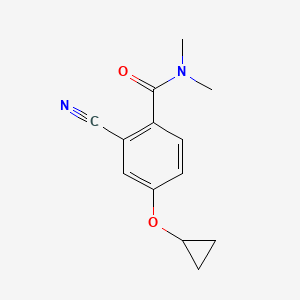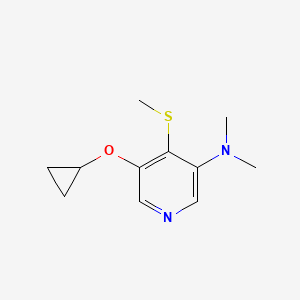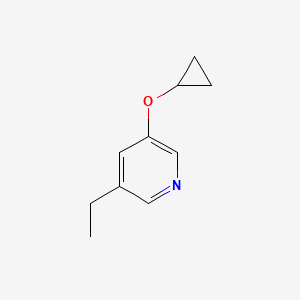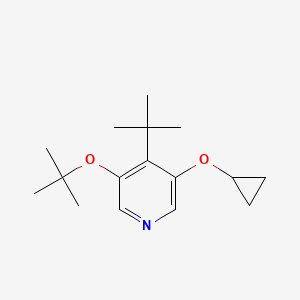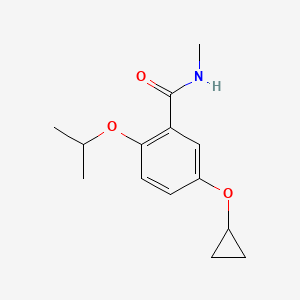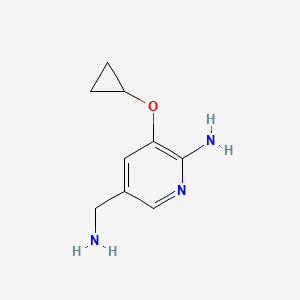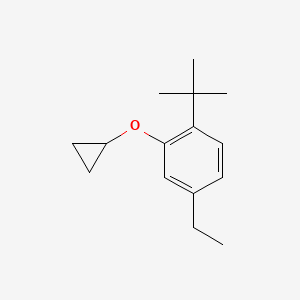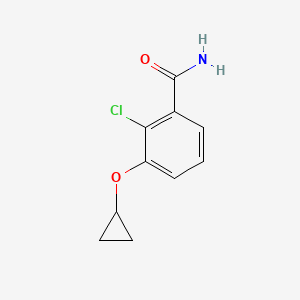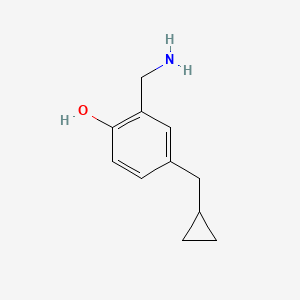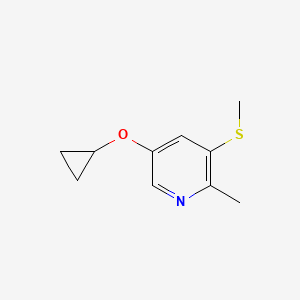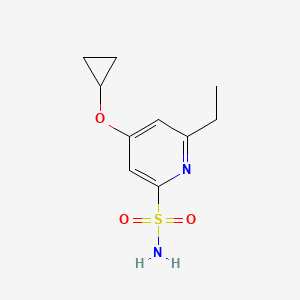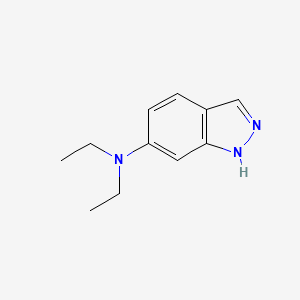
4-Tert-butyl-2-chloro-1-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-chloro-1-cyclopropoxybenzene is an organic compound that features a cyclopropane ring attached to a benzene ring, with tert-butyl and chloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-1-cyclopropoxybenzene typically involves the cyclopropylation of phenols or other aromatic compounds. One common method is the Chan-Lam cyclopropylation reaction, which uses potassium cyclopropyl trifluoroborate as a reagent. This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant . The reaction conditions are mild and operationally convenient, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropylation reactions, optimized for scalability and cost-effectiveness. The use of readily available reagents and catalysts, along with efficient reaction conditions, ensures the feasibility of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-chloro-1-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under specific conditions to form linear or branched products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-chloro-1-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-chloro-1-cyclopropoxybenzene involves its interaction with various molecular targets. The cyclopropane ring and the substituents on the benzene ring can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl chloride: An organochloride with similar tert-butyl and chloro substituents.
4-Tert-butyl-β-chloro-α-methylcinnamaldehyde: A compound with a similar tert-butyl group and chloro substituent.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Another compound with tert-butyl and chloro groups.
Uniqueness
4-Tert-butyl-2-chloro-1-cyclopropoxybenzene is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H17ClO |
|---|---|
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloro-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI-Schlüssel |
XWJNAKCKONTSLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


